1-Hexatriacontanamine
Overview
Description
1-Hexatriacontanamine is an organic compound with the molecular formula C₃₆H₇₅N and a molecular weight of 521.9874 g/mol . It is a long-chain primary amine, which means it has a straight-chain structure with an amine group (-NH₂) at one end. This compound is part of the broader class of aliphatic amines, which are known for their applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexatriacontanamine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of a long-chain aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation of Nitriles: Long-chain nitriles can be hydrogenated in the presence of a catalyst like Raney nickel to produce the corresponding amine.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of nitriles due to its efficiency and scalability. The process requires high-pressure hydrogen gas and a suitable catalyst to ensure complete conversion of the nitrile to the amine.
Chemical Reactions Analysis
Types of Reactions: 1-Hexatriacontanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to convert the amine to other functional groups.
Major Products:
Oxidation: Produces nitro compounds or nitriles.
Reduction: Produces the corresponding alkane.
Substitution: Produces various substituted amines or other derivatives.
Scientific Research Applications
1-Hexatriacontanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexatriacontanamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Hexatriacontanamine can be compared with other long-chain amines, such as:
1-Octadecylamine (C₁₈H₃₉N): A shorter chain amine with similar chemical properties but different applications.
1-Tetratriacontanamine (C₃₄H₇₁N): Another long-chain amine with a slightly shorter chain length.
1-Dotriacontanamine (C₃₂H₆₇N): Similar in structure but with a shorter chain length.
Uniqueness: this compound’s long-chain structure provides unique properties, such as higher melting and boiling points, making it suitable for specific industrial applications where stability at high temperatures is required.
Properties
IUPAC Name |
hexatriacontan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37/h2-37H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIQSZSYVWZJPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561596 | |
Record name | Hexatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45313-33-5 | |
Record name | Hexatriacontan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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